![molecular formula C12H10F3NO2S2 B2804798 N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 612042-35-0](/img/structure/B2804798.png)
N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, the trifluoromethyl group, and the benzenesulfonamide group. The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the stereochemistry of the starting materials .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the groups present in the molecule. For example, the presence of the sulfonamide group could impart some degree of polarity to the molecule, affecting its solubility in different solvents .Applications De Recherche Scientifique
Biochemical Evaluation
N-(4-Phenylthiazol-2-yl)benzenesulfonamides, related to N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide, have been explored as high-affinity inhibitors of kynurenine 3-hydroxylase. This enzyme plays a crucial role in the kynurenine pathway, which is significant in neuronal injury. The study discusses the synthesis, structure-activity relationship, and biochemical characterization of these compounds. It indicates their potential in investigating the pathophysiological role of the kynurenine pathway following neuronal injury (Röver et al., 1997).
Anticancer and Anti-HCV Agents
Derivatives of celecoxib, which is structurally related to N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These derivatives offer promising therapeutic potentials in these areas (Küçükgüzel et al., 2013).
Progesterone Receptor Antagonists
N-(4-Phenoxyphenyl)benzenesulfonamide derivatives, similar to N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide, have been developed as nonsteroidal progesterone receptor (PR) antagonists. These compounds show promise in treating various diseases, including uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders, due to their high binding affinity and selectivity (Yamada et al., 2016).
Photodynamic Therapy
A study on new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide, has shown remarkable potential for photodynamic therapy in treating cancer. This is due to its good fluorescence properties and high singlet oxygen quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
Antimicrobial Activity
Sulfonamide derivatives, structurally related to N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide, have been synthesized and characterized for their antimicrobial activity. These compounds have shown promising results against Mycobacterium tuberculosis, with significant structure-activity relationships aiding in the development of new antimicrobial agents (Ghorab et al., 2017).
Orientations Futures
Mécanisme D'action
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit intramolecular charge transfer . This suggests that N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide may interact with its targets through a similar mechanism, leading to changes in the targets’ function or structure.
Biochemical Pathways
Compounds with similar structures have been implicated in processes such as sulfide oxidation . This suggests that N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide may influence similar pathways, leading to downstream effects on cellular function.
Propriétés
IUPAC Name |
N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2S2/c13-12(14,15)9-3-1-5-11(7-9)20(17,18)16-8-10-4-2-6-19-10/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWNMXUGTLWHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.